Dimethylenastron - 863774-58-7

Dimethylenastron

Catalog Number: EVT-265106
CAS Number: 863774-58-7
Molecular Formula: C16H18N2O2S
Molecular Weight: 302.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dimethylenastron is a small molecule inhibitor of the mitotic kinesin Eg5, also known as kinesin spindle protein (KSP). [, , , ] It belongs to the class of dihydropyrimidines, which are known for their antimitotic properties. [] In scientific research, dimethylenastron serves as a valuable tool for studying the role of Eg5 in cell division, particularly in the context of cancer research and angiogenesis. [, , , ] It's important to note that this analysis focuses solely on the scientific research applications of dimethylenastron and excludes any information related to drug use, dosage, or side effects.

Enastron

Relevance: Enastron, like Dimethylenastron, is a more potent Eg5 inhibitor compared to Monastrol. These compounds share a dihydropyrimidine core structure but differ in their substituents. Studies investigating the structural basis of Eg5 inhibition by these compounds revealed that Enastron's enhanced potency stems from a better fit within the allosteric binding site of Eg5. [] Interestingly, the S-enantiomer of Enastron displays preferential binding to Eg5. []

Fluorastrol

Relevance: Similar to Dimethylenastron, Fluorastrol represents a step forward in developing more potent Eg5 inhibitors compared to the parent compound, Monastrol. The incorporation of fluorine atoms in Fluorastrol contributes to its improved binding affinity to Eg5. While both Dimethylenastron and Fluorastrol exhibit stereoselective binding to Eg5, the preferred enantiomer differs. Unlike Dimethylenastron and Enastron, the R-enantiomer of Fluorastrol shows preferential binding to Eg5. []

Ispinesib Mesylate

Relevance: While Ispinesib Mesylate and Dimethylenastron share the same target, Eg5, and both exhibit anti-proliferative effects on cancer cells, they differ in their chemical structures and mechanisms of action. Unlike Dimethylenastron, which binds allosterically to Eg5, Ispinesib binds to a different site on the motor domain of the protein. [] Both compounds highlight the potential of targeting Eg5 for developing anti-cancer therapies.

Paprotrain

Relevance: Although Paprotrain targets a different kinesin (MKLP-2) than Dimethylenastron (Eg5), both inhibitors disrupt critical stages of cell division. [] Paprotrain highlights the potential of targeting other mitotic kinesins, in addition to Eg5, for developing anti-cancer treatments.

Source and Classification

Dimethylenastron falls under the category of antineoplastic agents, specifically classified as a kinesin inhibitor. Its unique mechanism of action makes it a subject of interest in cancer research, particularly for its effects on various cancer cell lines, including pancreatic and lung adenocarcinoma cells. The compound is cataloged under the Chemical Abstracts Service with the number 863774-58-7.

Synthesis Analysis

Methods and Technical Details

The synthesis of dimethylenastron typically involves a multi-step process, often utilizing the Biginelli reaction, which is a well-known method for synthesizing dihydropyrimidine derivatives. In one study, dimethylenastron analogues were synthesized by reacting imidazole aldehydes with dimedone and urea or thiourea in a solvent system that included trimethylsilyl chloride and dimethylformamide. The resulting compounds were characterized using techniques such as Nuclear Magnetic Resonance spectroscopy and elemental analysis to confirm their structures and purity .

Key steps in the synthesis include:

  • Reagents: Imidazole aldehydes, dimedone, urea or thiourea.
  • Conditions: Stirring under controlled temperatures for specific durations.
  • Purification: Techniques such as centrifugation and washing with solvents to isolate the desired product.
Molecular Structure Analysis

Structure and Data

The molecular structure of dimethylenastron can be represented as follows:

  • Chemical Formula: C₁₄H₁₈N₄O
  • Molecular Weight: Approximately 258.32 g/mol

Dimethylenastron features a quinazoline core linked to various functional groups that enhance its biological activity. The structural configuration allows for effective binding to the Eg5 motor domain, which is crucial for its inhibitory action.

Chemical Reactions Analysis

Reactions and Technical Details

Dimethylenastron undergoes several key reactions that are critical for its function:

  1. Binding Interactions: It binds to the Eg5 motor domain, specifically interacting with regions adjacent to ATP/ADP binding sites. This interaction is crucial for inhibiting Eg5's function during mitosis .
  2. ADP Release Rate: Research indicates that dimethylenastron significantly decreases the ADP release rate from the Eg5 motor domain, which is essential for kinesin's motility . This effect is quantitatively measured using fluorescence techniques.
Mechanism of Action

Process and Data

The mechanism by which dimethylenastron exerts its effects involves allosteric inhibition of Eg5. Upon binding to the motor domain, it alters the conformation of Eg5, preventing it from effectively hydrolyzing ATP. This inhibition leads to disrupted mitotic spindle formation and ultimately results in cell cycle arrest in cancer cells.

Key points about the mechanism include:

  • Binding Site: Dimethylenastron interacts with a specific pocket on Eg5.
  • Inhibition Type: Allosteric inhibition affects ATP binding and hydrolysis.
  • Cellular Effects: Leads to decreased cell migration and invasion in cancer cell lines .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Melting Point: Reported melting points vary depending on synthesis conditions but are generally around 169°C .

Chemical Properties

Relevant data includes:

  • Nuclear Magnetic Resonance Spectroscopy Data: Provides insights into hydrogen environments within the molecule.
  • Elemental Analysis Results: Confirm the composition aligns with theoretical values .
Applications

Scientific Uses

Dimethylenastron has significant potential in scientific research, particularly in:

  • Cancer Therapy Development: As an inhibitor of kinesin Eg5, it is being investigated for its efficacy against various cancers.
  • Cell Biology Studies: Its ability to disrupt mitotic processes makes it valuable for studying cell division mechanisms.
  • Drug Development: Ongoing research aims to optimize dimethylenastron derivatives for improved potency and selectivity against cancer cell lines.
Introduction to Dimethylenastron in Targeted Cancer Therapeutics

Historical Context and Discovery of Dimethylenastron as a Mitotic Kinesin Inhibitor

Dimethylenastron (chemical name: 2,3,4,6,7,8-hexahydro-4-(3-hydroxyphenyl)-7,7-dimethyl-2-thioxo-5(1H)-quinazolinone; CAS: 863774-58-7) was identified in the early 2010s as a potent cell-permeable inhibitor of the mitotic kinesin Eg5 (kinesin-5). Its discovery emerged from systematic screens of small-molecule libraries targeting mitotic machinery, with the goal of circumventing taxane-related resistance mechanisms [1] [5]. Structural analyses revealed that dimethylenastron binds allosterically to the Eg5 motor domain, specifically inhibiting adenosine diphosphate (ADP) release—a critical step in the ATPase cycle that powers microtubule sliding [1] [8]. This mechanism differentiated it from earlier Eg5 inhibitors like monastrol. Preclinical studies demonstrated dimethylenastron’s efficacy across diverse cancer cell lines, with half-maximal inhibitory concentrations (IC50) of 200 nM against purified Eg5 and EC50 values ranging from 330 to 881 nM in proliferation assays [4] [8].

Table 1: Biochemical Profile of Dimethylenastron

PropertyValueMeasurement Context
Molecular Weight302.39 g/molCalculated from C16H18N2O2S
IC50 for Eg5200 nMADP release inhibition in motor domain
EC50 (HCT116)330 nMAntiproliferative activity (72 hr)
EC50 (BxPC3)743 nMAntiproliferative activity (72 hr)

Role of Eg5/Kinesin-5 in Mitotic Spindle Dynamics and Oncogenesis

Eg5 (kinesin-5 family, encoded by KIF11) is a homotetrameric, plus-end-directed motor protein essential for bipolar spindle assembly during mitosis. Each subunit comprises an N-terminal motor domain, a central stalk for dimerization, and a C-terminal tail for regulatory interactions [2] [6]. Eg5 crosslinks antiparallel microtubules and slides them apart via ATP hydrolysis, generating outward forces that separate duplicated centrosomes. This establishes spindle bipolarity—a prerequisite for accurate chromosome segregation [2] [9].

In oncogenesis, Eg5 is frequently overexpressed in malignancies (e.g., pancreatic, prostate, and breast cancers), driving genomic instability and tumor progression [1] [6]. In vitro analyses show that Eg5 suppression induces monopolar spindle formation, mitotic arrest at prometaphase/metaphase, and apoptosis through spindle assembly checkpoint (SAC) activation [6] [9]. For example, in HeLa cells, dimethylenastron treatment increased the proportion of monopolar spindles from 0% (control) to 34.3% and elevated mitotic cells from 7.33% to 59.33% [6]. This mechanistic vulnerability positions Eg5 as a high-value target in cancers with elevated mitotic indices.

Table 2: Functional Consequences of Eg5 Inhibition

Cellular ProcessNormal Eg5 FunctionEffect of Dimethylenastron Inhibition
Spindle Pole SeparationGenerates outward microtubule forceMonopolar spindle formation (up to 34.3%)
Cell Cycle ProgressionEnables metaphase-anaphase transitionG2/M arrest (31.89% vs. 19.05% in controls)
Chromosome SegregationMaintains bipolar alignmentMisalignment, polyploidy (79.89 chromosomes/cell vs. 60.93)
Apoptosis InductionMinimal during normal mitosisIncreased apoptosis via SAC activation

Rationale for Targeting Eg5 in Pancreatic Cancer and Other Malignancies

Pancreatic ductal adenocarcinoma (PDAC) exhibits aggressive phenotypes due to early metastasis and chemoresistance. Notably, Eg5 expression is upregulated 9–16-fold in PDAC cell lines (e.g., PANC1, BxPC3) compared to normal pancreatic epithelia [1] [5]. This overexpression correlates with enhanced migratory and invasive capacities—key drivers of PDAC lethality. Dimethylenastron exploits this vulnerability by selectively disrupting Eg5-mediated spindle dynamics without immediately affecting proliferation. For instance, 24-hour exposure to dimethylenastron (3–10 μM) suppressed PANC1 cell migration by 40–60% and invasion by 35–50% in transwell assays, while proliferation remained unaffected until 72 hours [1] [5].

The therapeutic rationale extends beyond cytotoxicity:

  • Metastasis Suppression: Eg5 inhibition disrupts cytoskeletal dynamics independent of mitosis, impeding actin-based motility and extracellular matrix penetration [5].
  • Stroma Penetration: PDAC’s dense stroma limits drug delivery. Eg5-targeting agents like dimethylenastron may improve accessibility by reducing cancer cell motility [3].
  • Synthetic Lethality: Tumors with KRAS or p53 mutations (common in PDAC) show heightened Eg5 dependency for mitotic fidelity [3] [6].

Table 3: Dimethylenastron Efficacy in Pancreatic Cancer Models

Cell LineEg5 Fold Change vs. NormalMigration Suppression (10 μM, 24 hr)Invasion Suppression (10 μM, 24 hr)
PANC114.260%50%
BxPC39.745%35%
AsPC116.0Data not shownData not shown

Properties

CAS Number

863774-58-7

Product Name

Dimethylenastron

IUPAC Name

4-(3-hydroxyphenyl)-7,7-dimethyl-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C16H18N2O2S/c1-16(2)7-11-13(12(20)8-16)14(18-15(21)17-11)9-4-3-5-10(19)6-9/h3-6,14,19H,7-8H2,1-2H3,(H2,17,18,21)

InChI Key

RUOOPLOUUAYNPY-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(NC(=S)N2)C3=CC(=CC=C3)O)C(=O)C1)C

Solubility

Soluble in DMSO, not in water

Synonyms

dimethylenastron
DMEN enastron

Canonical SMILES

CC1(CC2=C(C(NC(=S)N2)C3=CC(=CC=C3)O)C(=O)C1)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.